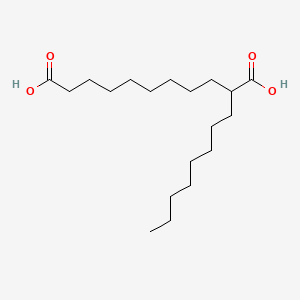

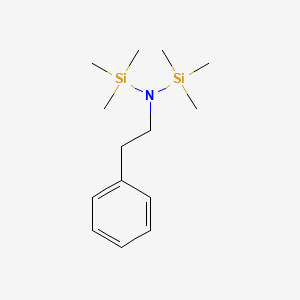

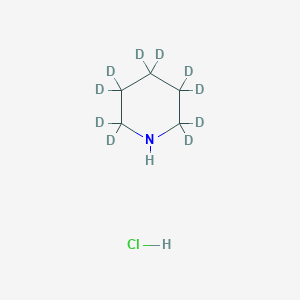

![molecular formula C22H40N4O6S2 B13730335 (3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P32/98, also known as isoleucyl thiazolidide, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV. This enzyme plays a crucial role in the degradation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting dipeptidyl peptidase IV, P32/98 enhances insulin secretion and improves glucose tolerance, making it a valuable compound in diabetes research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P32/98 involves the formation of a thiazolidine ring, which is a key structural component of the compound. The synthetic route typically starts with the amino acid isoleucine, which undergoes a series of reactions to form the thiazolidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of P32/98 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: P32/98 primarily undergoes inhibition reactions with the enzyme dipeptidyl peptidase IV. This inhibition prevents the degradation of incretin hormones, thereby enhancing their insulinotropic effects .

Common Reagents and Conditions: The common reagents used in the synthesis of P32/98 include isoleucine, thiazolidine precursors, and various organic solvents. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the formation of the thiazolidine ring .

Major Products Formed: The major product formed from the synthesis of P32/98 is the thiazolidine ring-containing compound itself. This compound is then further purified to obtain the final product with high purity and potency .

Scientific Research Applications

P32/98 has a wide range of scientific research applications, particularly in the field of diabetes research. It has been shown to improve glucose tolerance, insulin sensitivity, and beta-cell responsiveness in animal models of diabetes. This makes it a valuable tool for studying the mechanisms of diabetes and developing new treatments .

In addition to its use in diabetes research, P32/98 is also used in studies of other metabolic disorders. Its ability to enhance insulin secretion and improve glucose tolerance makes it a potential candidate for the treatment of conditions such as obesity and metabolic syndrome .

Mechanism of Action

P32/98 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in stimulating insulin secretion. By inhibiting dipeptidyl peptidase IV, P32/98 enhances the levels of incretin hormones, thereby increasing insulin secretion and improving glucose tolerance .

The molecular targets of P32/98 include the active site of dipeptidyl peptidase IV, where it binds and prevents the enzyme from degrading incretin hormones. This leads to increased levels of these hormones in the bloodstream, which in turn stimulates insulin secretion and improves glucose tolerance .

Comparison with Similar Compounds

P32/98 is unique in its ability to selectively inhibit dipeptidyl peptidase IV with high potency. Other similar compounds include sitagliptin, vildagliptin, and saxagliptin, which are also inhibitors of dipeptidyl peptidase IV. P32/98 has been shown to have a higher selectivity and potency compared to these compounds .

List of Similar Compounds:- Sitagliptin

- Vildagliptin

- Saxagliptin

These compounds share a similar mechanism of action with P32/98 but differ in their chemical structures and potency .

Properties

Molecular Formula |

C22H40N4O6S2 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/2C9H18N2OS.C4H4O4/c2*1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h2*7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*7-,8-;/m00./s1 |

InChI Key |

WEOXCUQGVBLKQX-ZBAPKNAISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCSC1)N.CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

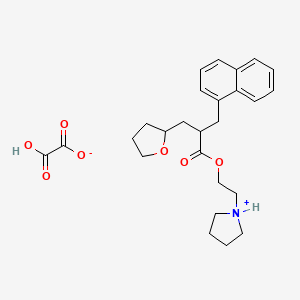

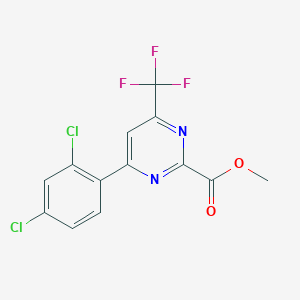

![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)

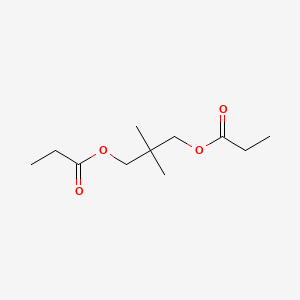

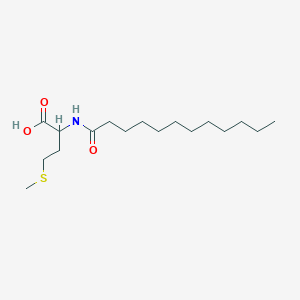

![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)

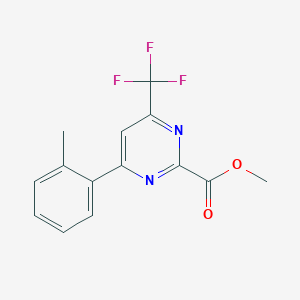

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)